molecular formula C8H9BF2O3 B591781 (6-Ethoxy-2,3-difluorophenyl)boronic acid CAS No. 1309980-95-7

(6-Ethoxy-2,3-difluorophenyl)boronic acid

Cat. No. B591781
M. Wt: 201.964
InChI Key: KVSMPXUZSFLBMK-UHFFFAOYSA-N
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Description

“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1309980-95-7 . It has a molecular weight of 201.97 . It appears as a white to off-white solid .


Synthesis Analysis

The synthesis of boronic acids, such as “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The IUPAC name for this compound is 6-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5 (10)8 (11)7 (6)9 (12)13/h3-4,12-13H,2H2,1H3 . The InChI key is KVSMPXUZSFLBMK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a white to off-white solid . It has a molecular weight of 201.97 .

Scientific Research Applications

Catalytic Applications

  • Hydrometallation Reactions and Catalysis: Tris(pentafluorophenyl)borane, a related compound, is known for its role as an activator in Ziegler-Natta chemistry and is increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

Advancements in Borylation Chemistry

  • Versatile Reagent for Borylation Reactions: Tris(pentafluorophenyl)borane has demonstrated extensive applications in various reactions such as borylation, hydrogenation, hydrosilylation, frustrated Lewis pair chemistry, and Lewis acid catalysis. Its high Lewis acidity and steric bulk make it a versatile reagent in boron chemistry (Lawson & Melen, 2017).

Coordination Chemistry

  • Formation of Cationic Rhodium Complexes: Arylboronic acids, including derivatives like (4-methoxyphenyl)boronic acid, react with aryloxorhodium complexes to form new cationic rhodium complexes with tetraarylpentaborates, demonstrating their potential in coordination chemistry (Nishihara, Nara, & Osakada, 2002).

Molecular Design and Crystal Engineering

  • Design of Novel Boronic Acids: The study of ortho-alkoxyphenylboronic acids, including 2-ethoxyphenylboronic acids, aims to create boronic acids with monomeric structures, which are valuable for crystal engineering and molecular design (Cyrański et al., 2012).

Fluorescent Chemosensors

  • Detection of Biological Substances: Boronic acid interacts with cis-diols to form rings, which can be used in fluorescent sensors for probing carbohydrates and bioactive substances. This demonstrates the application of boronic acids in the detection of biological active substances (Huang et al., 2012).

Synthetic Organic Chemistry

  • Catalytic Reactions and Biaryl Formation: Arylboronic acids, including difluorophenylboronic acids, are used in palladium-catalyzed coupling reactions, leading to the formation of unsymmetrical biaryls, highlighting their significance in synthetic organic chemistry (Osakada, Onodera, & Nishihara, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

Future Directions

The use of boronic acids, including “(6-Ethoxy-2,3-difluorophenyl)boronic acid”, in Suzuki–Miyaura coupling reactions is a well-established practice . Future research may focus on optimizing these reactions and exploring new applications for these compounds.

properties

IUPAC Name

(6-ethoxy-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMPXUZSFLBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxy-2,3-difluorophenyl)boronic acid

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